IC87114 - 371242-69-2

IC87114

Catalog Number: EVT-287932
CAS Number: 371242-69-2
Molecular Formula: C22H19N7O
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IC87114, also known as 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one, is a synthetic small molecule that acts as a highly selective inhibitor of the p110δ isoform of phosphatidylinositol 3-kinase (PI3K). [] PI3Ks are a family of enzymes involved in a variety of cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The p110δ isoform is predominantly expressed in leukocytes and plays a key role in the activation and function of these cells. [, ] IC87114 is a valuable tool for investigating the role of PI3Kδ in various biological processes and has been widely used in preclinical research to explore its therapeutic potential in a range of inflammatory and autoimmune diseases.

Future Directions
  • Optimizing IC87114 Analogs: Further investigation into the structure-activity relationship of IC87114 and its analogs could lead to the development of more potent and selective inhibitors with improved pharmacological profiles. []
  • Combination Therapies: Exploring the efficacy of IC87114 in combination with other therapeutic agents, such as corticosteroids or other immunomodulatory drugs, could provide synergistic effects and improved treatment outcomes. [, , ]
Overview

IC-87114 is a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a member of the phosphoinositide 3-kinase family involved in various cellular processes, including cell growth, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases and cancer due to its ability to selectively inhibit the PI3Kδ isoform with minimal effects on other isoforms.

Source

The synthesis of IC-87114 has been documented in patent literature, indicating its development as a highly selective pharmacological agent. The compound was initially synthesized for research purposes and has since been evaluated in various preclinical studies to assess its efficacy and safety in biological systems .

Classification

IC-87114 is classified as a quinazoline derivative and is specifically noted for its role as a PI3K inhibitor. It is particularly significant due to its selectivity for the PI3Kδ isoform, making it a valuable tool for studying the physiological roles of this kinase in immune responses and inflammation .

Synthesis Analysis

Methods

The synthesis of IC-87114 involves several chemical reactions that lead to the formation of its unique structure. While detailed synthetic routes are often proprietary, it has been mentioned that the compound can be synthesized through methods involving various organic reactions typical for quinazoline derivatives.

Technical Details

The synthesis typically includes:

  • Formation of the quinazoline core through cyclization reactions.
  • Introduction of substituents that enhance selectivity towards PI3Kδ.
  • Purification processes such as crystallization or chromatography to isolate the final product.

Specific details regarding the exact reagents and conditions used in the synthesis are often protected under patent law but are crucial for reproducibility in a laboratory setting .

Molecular Structure Analysis

Structure

IC-87114 exhibits a complex molecular structure characterized by a quinazoline backbone with various substituents that contribute to its biological activity. The molecular formula is C22H24F3N5O2, indicating a substantial presence of fluorine atoms which may influence its pharmacokinetic properties.

Data

Key structural features include:

  • A central quinazoline ring.
  • Multiple functional groups that facilitate interaction with the PI3Kδ enzyme.
  • A three-dimensional conformation conducive to binding within the active site of the enzyme.

The stereochemistry and electronic properties of these substituents are critical for its selectivity and potency .

Chemical Reactions Analysis

Reactions

IC-87114 participates in several biochemical reactions, primarily as an inhibitor of PI3Kδ. Its mechanism involves binding to the active site of the enzyme, thereby preventing substrate phosphorylation.

Technical Details

In vitro studies have shown that IC-87114 effectively reduces phosphorylation levels of downstream targets such as AKT when cells are stimulated with growth factors or cytokines. This inhibition leads to a decrease in cellular processes associated with inflammation and cell survival .

Mechanism of Action

Process

The mechanism of action of IC-87114 centers around its ability to selectively inhibit PI3Kδ. Upon administration, IC-87114 binds to the ATP-binding site of PI3Kδ, blocking its activity and subsequently reducing downstream signaling pathways involved in cellular proliferation and migration.

Data

Research indicates that IC-87114 demonstrates an IC50 value of approximately 0.5 μM for PI3Kδ inhibition, significantly lower than for other isoforms (PI3Kα, β, γ), which exhibit IC50 values greater than 100 μM. This selectivity underscores its potential therapeutic utility .

Physical and Chemical Properties Analysis

Physical Properties

IC-87114 is typically presented as a solid at room temperature with specific melting and boiling points that vary based on purity. It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

Chemical stability studies have shown that IC-87114 maintains integrity under physiological conditions, making it suitable for biological assays. Its reactivity profile indicates that it can participate in electrophilic aromatic substitution reactions due to its functional groups .

Applications

Scientific Uses

IC-87114 has been extensively studied for its potential applications in treating inflammatory diseases such as asthma and rheumatoid arthritis due to its ability to modulate immune responses. Additionally, it is being investigated for use in cancer therapy, particularly in contexts where PI3K signaling contributes to tumor progression.

Research has demonstrated that IC-87114 can effectively reduce inflammatory responses in animal models, suggesting its viability as a therapeutic agent . Its specificity for PI3Kδ also makes it an invaluable tool for elucidating the role of this kinase in various biological processes.

Introduction to PI3Kδ Signaling and Therapeutic Targeting

Role of PI3Kδ in Immune Cell Function and Oncogenesis

PI3Kδ mediates distinct functions across immune cell subsets through receptor-specific signaling:

  • Neutrophils: PI3Kδ is indispensable for chemotaxis toward inflammatory stimuli (e.g., fMLP). IC-87114 inhibits PIP3 synthesis (IC50 = 0.5 μM), suppressing FMLP-directed migration and TNFα-induced elastase exocytosis. This impairs neutrophil recruitment to inflamed tissues [8] [10].
  • T Lymphocytes: In memory T cells, TCR engagement triggers PI3Kδ-dependent cytokine production (IFNγ, IL-17). IC-87114 blocks this pathway in T cells from healthy, allergic, and arthritic donors, demonstrating broad immunomodulatory potential [3] [7]. Regulatory T cells (Tregs) exhibit reduced PI3Kδ/AKT activity, rendering them less sensitive to inhibition than effector T cells—a differential effect exploited for therapeutic gain [7].
  • B Lymphocytes: Constitutive PI3Kδ activation via B-cell receptor signaling promotes survival and proliferation in hematologic malignancies. Chronic lymphocytic leukemia (CLL) cells exhibit PI3Kδ hyperactivation, driving chemoresistance [4] [6].

Table 1: Cellular Effects of PI3Kδ Inhibition by IC-87114

Cell TypeFunctional ResponseIC-87114 EffectReference
NeutrophilsfMLP-induced chemotaxis>90% inhibition [10]
HL-60 cellsProliferationIC50 = 1 μM (MTT assay) [1]
Memory T cellsTCR-induced cytokine productionNear-complete blockade [10]
CLL B cellsSurvival/ProliferationCaspase-3 activation → apoptosis [4]

In oncogenesis, PIK3CD (encoding p110δ) amplifications occur in acute myeloid leukemia and solid tumors. p110δ overexpression sustains neuroblastoma growth via Bcl-2 upregulation, while p110δ knockdown induces apoptosis [4]. PI3Kδ also shapes immunosuppressive microenvironments; inhibition enhances antitumor immunity by disrupting Treg function and myeloid cell-mediated suppression [6] [9].

Rationale for Isoform-Selective Inhibition in Hematopoietic Disorders

Pan-PI3K inhibitors (e.g., LY294002) cause mechanism-based toxicities (hyperglycemia, hepatotoxicity) due to ubiquitous PI3Kα/β expression. IC-87114’s selectivity for hematopoietic PI3Kδ minimizes off-target effects:

  • Selectivity Profile:
  • PI3Kδ: IC50 = 0.5 μM
  • PI3Kγ: IC50 = 29 μM (58-fold selective)
  • PI3Kβ: IC50 = 75 μM (150-fold selective)
  • PI3Kα: IC50 >100 μM (>200-fold selective) [1] [10]

Table 2: Selectivity of IC-87114 Across Class I PI3K Isoforms

IsoformIC50 (μM)Selectivity Fold vs. PI3KδPrimary Tissue Expression
PI3Kδ0.51Hematopoietic
PI3Kγ2958Leukocytes
PI3Kβ75150Ubiquitous
PI3Kα>100>200Ubiquitous
  • Therapeutic Advantages:
  • Precision Targeting: Spares metabolic PI3Kα signaling, avoiding insulin resistance [6] [8].
  • Immune Modulation: Dual action on malignant B cells and pro-tumorigenic Tregs enhances antitumor efficacy [5] [7].
  • Synergy Potential: Combines with BCR pathway inhibitors (e.g., BTK blockers) in lymphoid malignancies [6].

Structural studies reveal IC-87114 binds the ATP pocket of p110δ, forming hydrogen bonds with Val828 (hinge region) and Lys779—interactions critical for δ-isoform specificity [9].

Historical Development of PI3Kδ Inhibitors

The evolution of PI3Kδ inhibitors progressed through three phases:

  • Early Pan-PI3K Tools (1990s–2000s):
  • Wortmannin and LY294002 blocked all class I PI3Ks, establishing PI3K’s role in immunity and cancer. Toxicity limitations restricted clinical use [3] [8].
  • IC-87114: Proof-of-Concept Selectivity (2004):
  • Discovered through scaffold optimization, IC-87114 became the first potent PI3Kδ-selective tool compound. It validated PI3Kδ’s standalone functions:
  • Inhibited neutrophil chemotaxis in vivo without impairing PI3Kγ-mediated random motility [6] [10].
  • Suppressed CLL cell survival via caspase-3 activation, highlighting therapeutic potential [4] [6].
  • Clinical-Grade Inhibitors (2014–Present):
  • Idelalisib (CAL-101): Direct descendant of IC-87114’s chemotype; FDA-approved for CLL/SLL (2014) [5] [6].
  • Next-generation agents (e.g., duvelisib, umbralisib) improved bioavailability but faced immune-related toxicity, underscoring IC-87114’s enduring value as a research tool [5] [9].

Table 3: Key Milestones in PI3Kδ Inhibitor Development

CompoundYearSignificanceLimitations
LY2940021994First pan-PI3K inhibitor; established pathway biologyLow potency; metabolic toxicity
IC-871142004First selective PI3Kδ tool compoundResearch use only
Idelalisib2014First FDA-approved PI3Kδ inhibitor (CLL/SLL)Immune-mediated toxicities
NSC3488842022Novel inhibitor identified via p110δ structure screeningPreclinical stage

Virtual screening leveraging p110δ crystal structures (e.g., 2WXL) continues yielding novel scaffolds (e.g., NSC348884), though IC-87114 remains a benchmark for in vitro mechanistic studies [9].

Properties

CAS Number

371242-69-2

Product Name

IC-87114

IUPAC Name

2-[(6-aminopurin-9-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one

Molecular Formula

C22H19N7O

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C22H19N7O/c1-13-6-3-4-9-16(13)29-17(27-15-8-5-7-14(2)18(15)22(29)30)10-28-12-26-19-20(23)24-11-25-21(19)28/h3-9,11-12H,10H2,1-2H3,(H2,23,24,25)

InChI Key

GNWHRHGTIBRNSM-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C=NC5=C(N=CN=C54)N

Solubility

Soluble in DMSO, not in water

Synonyms

IC 87114
IC-87114
IC87114

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C=NC5=C(N=CN=C54)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.